molecular formula C19H22N4O3 B11013047 N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11013047
M. Wt: 354.4 g/mol
InChI Key: BQDPAEJDPFOUFM-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an imidazole ring, a dioxoisoindole structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring and the dioxoisoindole structure. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The dioxoisoindole structure can be formed through the reaction of phthalic anhydride with appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazoles, respectively.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the dioxoisoindole structure can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of an imidazole ring, a dioxoisoindole structure, and a carboxamide group. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various applications.

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities stemming from its structural features. The imidazole ring and isoindole moiety contribute to a diverse range of pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be described by the following structure:

  • Chemical Formula : C₁₄H₁₈N₄O₃
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study evaluating the antibacterial activity of similar imidazole derivatives, compounds demonstrated zones of inhibition ranging from 11 mm to 32 mm against different bacteria .

CompoundZone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin (control)28

Antitumor Activity

Imidazole derivatives have also been explored for their antitumor properties. Studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For example, certain imidazole-based compounds have been reported to downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives is notable. Compounds similar to this compound have shown efficacy in reducing inflammation markers in various models. This includes inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory pathways .

The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors linked to pain and inflammation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells .

Case Studies

Several studies have highlighted the therapeutic potential of imidazole-containing compounds:

  • Study on Antimicrobial Activity : Jain et al. synthesized a series of imidazole derivatives and evaluated their antimicrobial activity against clinical isolates. The results indicated that certain substitutions on the imidazole ring significantly enhanced antibacterial potency .
  • Antitumor Study : A recent investigation into the effects of imidazole derivatives on cancer cell lines demonstrated a marked decrease in cell viability at micromolar concentrations. The study suggested that these compounds induce apoptosis through the activation of caspase pathways .

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-12(2)6-8-23-18(25)15-4-3-13(9-16(15)19(23)26)17(24)21-7-5-14-10-20-11-22-14/h3-4,9-12H,5-8H2,1-2H3,(H,20,22)(H,21,24)

InChI Key

BQDPAEJDPFOUFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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